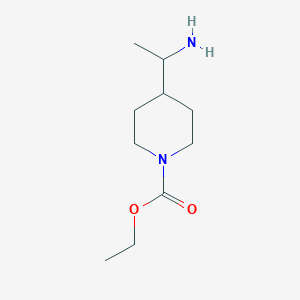

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8(2)11/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAZRAUSCFPBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-aminoethanol to yield the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Bioactive Compounds

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the production of quinolin-2(1H)-one derivatives, which exhibit potent biological activities, including antagonism of specific receptors such as the melanin-concentrating hormone receptor (MCHr1) . These derivatives have shown promise in treating conditions like obesity and metabolic disorders.

1.2 Development of Antagonists

Research has indicated that derivatives synthesized from this compound can act as MCHr1 antagonists. A study published in Bioorganic & Medicinal Chemistry Letters highlighted several potent MCHr1 antagonists derived from quinolin-2(1H)-ones and quinazoline-2(1H)-ones, showcasing their low nanomolar binding potency and selectivity .

Synthetic Methodologies

2.1 Reaction Conditions and Yields

The compound has been involved in various synthetic methodologies, often requiring specific conditions to optimize yields. For example, a reaction involving ethyl 4-amino-1-piperidinecarboxylate under microwave irradiation at 180°C yielded a product with a 34% yield, demonstrating its utility in efficient synthetic pathways .

2.2 Case Studies in Synthesis

- Case Study 1: The synthesis of ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate was achieved by heating ethyl 4-amino-1-piperidinecarboxylate with 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole at elevated temperatures (120°C) for an extended period (43 hours), resulting in a yield of approximately 40.5% .

- Case Study 2: Another notable synthesis involved the reaction of ethyl 4-amino-1-piperidinecarboxylate with chloroquinoline derivatives, which was performed at controlled temperatures over several days to ensure complete conversion and high purity of the final product .

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately . Its structure includes a piperidine ring substituted with an aminoethyl group and an ethoxycarbonyl group, contributing to its reactivity and application potential in organic synthesis .

Mechanism of Action

The mechanism of action of ethyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 4-(1-Aminoethyl)piperidine-1-carboxylate and Key Analogues

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-(1-aminoethyl) group in the target compound enables direct interaction with biological targets via hydrogen bonding, as seen in M5 mAChR modulation . In contrast, Loratadine () relies on a bulky aromatic substituent for receptor antagonism, highlighting how piperidine substitution patterns dictate therapeutic mechanisms. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate () exhibits iNOS inhibitory activity due to its pyridine-amino group, which enhances binding affinity compared to the simpler aminoethyl group in the target compound .

Protective Group Stability :

- The tert-butyl variant () offers superior stability under acidic conditions compared to the ethyl ester, making it preferable for multi-step syntheses . However, the ethyl group in the target compound may facilitate faster hydrolysis in prodrug designs.

Pharmacological Targets :

Biological Activity

Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate is a compound that exhibits a range of biological activities, primarily due to its structural characteristics and interactions with various biological targets. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 263.3354 g/mol

- DrugBank Accession Number : DB07388

The compound belongs to the class of piperidinecarboxylic acids, which are known for their diverse biological activities.

This compound is believed to interact with various neurotransmitter systems and cellular pathways. It has been noted for its ability to produce nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including inflammation and immune responses . This compound also enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating a role in inflammatory pathways .

Pharmacological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has suggested that derivatives of piperidine compounds, including this compound, exhibit anticancer properties. For instance, studies indicate that certain piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects comparable to established chemotherapeutics .

2. Neuropharmacological Effects

The compound has been studied for its potential effects on the central nervous system (CNS). It has shown promise as a modulator of trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and neuropsychiatric disorders . The activation of TAAR1 by this compound may provide avenues for developing treatments for conditions such as schizophrenia.

3. Anti-inflammatory Properties

This compound has been associated with the modulation of inflammatory responses through the production of NO and the regulation of cytokine synthesis . This suggests its potential use in treating inflammatory diseases.

Data Table: Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating various piperidine derivatives, this compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. This suggests its potential as an effective anticancer agent .

Case Study 2: Neuropharmacological Effects

A recent study focused on the modulation of TAAR1 by analogs derived from the piperidine core, including this compound. The compound showed promising agonistic activity at low concentrations, indicating its potential utility in treating neuropsychiatric disorders .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis of piperidine carboxylate derivatives often involves carbamate protection strategies. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution reactions using cesium carbonate as a base in polar aprotic solvents like DMF . Post-synthesis, intermediates can be characterized using:

- HPLC for purity assessment (≥95% purity is typical for research-grade compounds) .

- NMR spectroscopy to confirm regioselectivity, particularly for distinguishing aminoethyl and carbamate functional groups .

- Mass spectrometry to verify molecular weight (e.g., C9H17NO3 has a theoretical MW of 187.24) .

Q. How can researchers ensure stability and appropriate storage conditions for this compound?

Methodological Answer:

- Stability: Avoid exposure to strong oxidizers, as piperidine derivatives may decompose exothermically. Store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group .

- Temperature: Maintain storage at 2–8°C for long-term stability, as recommended for structurally similar esters (e.g., methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate) .

- Solubility: Prepare stock solutions in anhydrous DMSO or ethanol to prevent degradation; avoid aqueous buffers unless explicitly tested .

Advanced Research Questions

Q. How can this compound be evaluated for biological activity in neurodegenerative or metabolic disease models?

Methodological Answer:

- Mitochondrial Dysfunction Models: Test the compound’s ability to reduce oxidative stress using assays like JC-1 mitochondrial membrane potential staining in neuronal cells. Reference TT01001, a mitoNEET agonist (structurally related piperidine carboxylate), which showed efficacy in reducing apoptosis via mitochondrial pathways .

- Neuroinflammation Models: Use BV-2 microglial cells stimulated with TNF-α. Measure NO production via Griess assay and compare binding affinity to iNOS using molecular docking (e.g., a reference inhibitor with −6.91 kcal/mol binding energy) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like iNOS or mitoNEET. Parameterize the compound’s 3D structure using density functional theory (DFT) for accurate charge distribution .

- Binding Energy Validation: Compare results with known inhibitors (e.g., Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate) to identify structural motifs critical for activity .

Q. How can researchers resolve contradictions in biological activity data across studies involving piperidine carboxylate derivatives?

Methodological Answer:

- Batch Variation: Verify purity (>98% via HPLC) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out impurities or enantiomeric differences .

- Assay Conditions: Standardize protocols for cell lines, serum concentrations, and solvent controls. For example, TT01001’s anti-diabetic activity was validated in INS-1 cells under high-glucose conditions .

- Meta-Analysis: Cross-reference with informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to benchmark performance against structurally diverse analogs .

Q. What strategies optimize the regioselectivity of this compound in complex synthesis?

Methodological Answer:

- Protecting Groups: Use tert-butyl carbamate to shield the piperidine nitrogen during functionalization of the aminoethyl side chain .

- Catalysis: Employ lipase-supported esterification in water for enantioselective modifications, as demonstrated for similar esters (e.g., ethyl (N-Fmoc)glycinate) .

- Reaction Monitoring: Track progress via TLC (hexane:ethyl acetate = 2:1) or in situ IR spectroscopy to detect intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.